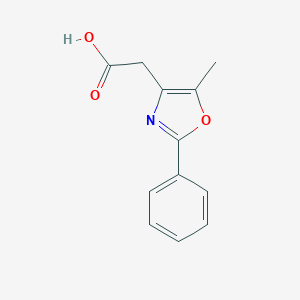
(R)-(-)-2-Benzylamino-1-phenylethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chiral compounds related to (R)-(-)-2-Benzylamino-1-phenylethanol often involves stereocontrolled methods starting from basic amino acids or aldehydes. For example, a stereocontrolled synthesis approach from (L)-phenylalanine has been reported, showcasing the practicality and efficiency of generating chiral centers (Nadin et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to (R)-(-)-2-Benzylamino-1-phenylethanol has been elucidated through methods like X-ray crystallography. These studies provide insights into the conformation and stereochemistry of such molecules, which are crucial for understanding their reactivity and properties (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving (R)-(-)-2-Benzylamino-1-phenylethanol or similar compounds highlight their versatility as intermediates. These reactions include catalytic processes that enable the formation of complex structures from simpler precursors, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Ganesamoorthy et al., 2009).
Physical Properties Analysis
The physical properties of (R)-(-)-2-Benzylamino-1-phenylethanol and related compounds, such as melting points, solubility, and crystalline structure, are critical for their handling and application in various chemical processes. Spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, have been employed to characterize these compounds, offering detailed insights into their structural and electronic features (Subashini & Periandy, 2016).
Wissenschaftliche Forschungsanwendungen
-
Data Science and Big Data : R is one of the most popular tools for data science and big data. It’s used by millions of analysts, researchers, and brands such as Facebook, Google, Bing, Accenture, Wipro, etc . It’s used for performing statistical operations and is considered as the most popular analytic tool in the world .
-
Finance : R is widely used in the financial industries. Financial institutions use R for downside risk measurement, adjust risk performance, and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc . It’s also used for credit risk analysis and portfolio management .
-
Banking : Just like financial institutions, Banking industries use R for credit risk modeling and other forms of risk analytics . Banks make heavy usage of Mortgage Haircut Model that allows it to take over the property in case of loan defaults .
-
Genetics and Bioinformatics : R is heavily used in genetics, bioinformatics, drug discovery, and epidemiology . For example, in drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .
-
Marketing Planning and Sales Modeling : R is also used in marketing planning, targeted advertising, sales modeling, and financial data processing .
-
IT Sector : IT companies not only use R for their own business intelligence but offer such services to other small, medium and large scale businesses as well. They use it for their machine learning products too .
Eigenschaften
IUPAC Name |
(1R)-2-(benzylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426102 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Benzylamino-1-phenylethanol | |
CAS RN |
107171-75-5 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-Benzylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


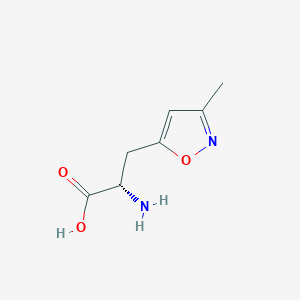

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
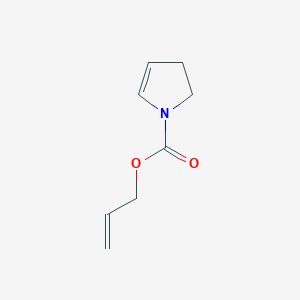


![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)

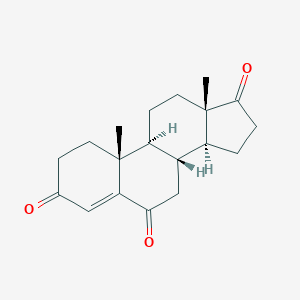
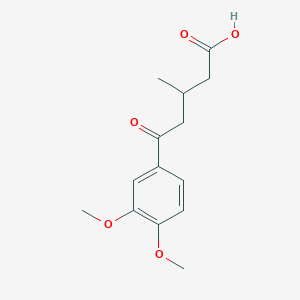
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
